molecular formula C8H17O3P B8526662 Diethyl 2-butenephosphonate

Diethyl 2-butenephosphonate

Cat. No.: B8526662
M. Wt: 192.19 g/mol
InChI Key: KGWLPYVMUWAOJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-butenephosphonate (hypothetical structure based on naming conventions) is a phosphonate ester characterized by a butene group (C₄H₆) attached to a phosphorus center and two ethoxy groups. Phosphonates are widely used as flame retardants, plasticizers, and intermediates in organic synthesis due to their hydrolytic stability and coordination properties.

Properties

Molecular Formula

C8H17O3P

Molecular Weight

192.19 g/mol

IUPAC Name

1-diethoxyphosphorylbut-2-ene

InChI

InChI=1S/C8H17O3P/c1-4-7-8-12(9,10-5-2)11-6-3/h4,7H,5-6,8H2,1-3H3

InChI Key

KGWLPYVMUWAOJC-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC=CC)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data for Diethyl 2-butenephosphonate are absent, comparisons can be inferred using structural analogs from the evidence:

Table 1: General Properties of Related Esters

Compound Molecular Formula Vapor Pressure (mbar) Flash Point (°C) Solubility Key Applications
Diethyl Phthalate C₁₂H₁₄O₄ Not reported 156 Insoluble in H₂O Plasticizer, lab reagent
Diethyl Succinate C₈H₁₄O₄ 1.3 @ 55°C Not reported Soluble in H₂O Solvent, flavoring agent
Dibutyl Butylphosphonate C₁₁H₂₃O₃P No data No data Hydrophobic Metal extraction, solvent

Key Differences

Phosphonate vs. Phthalate/Succinate Esters :

  • Phosphonates (e.g., Dibutyl Butylphosphonate ) exhibit stronger metal-chelating properties due to the P=O group, unlike phthalates or succinates, which are primarily plasticizers or solvents.
  • Hydrolytic stability of phosphonates is higher than that of succinates, which degrade more readily in aqueous environments .

Phosphonates like Dibutyl Butylphosphonate are typically hydrophobic, limiting their use in polar solvents .

Thermal Stability :

  • Diethyl Phthalate has a flash point of 156°C, indicating moderate flammability , whereas phosphonates often have higher thermal stability due to P-C bond strength.

Q & A

Basic: What are the key considerations for synthesizing diethyl 2-butenephosphonate under controlled conditions?

Answer:
this compound can be synthesized via nucleophilic substitution using brominated precursors (e.g., 2-bromo-1-alkenyl derivatives) and triethylphosphite. Key steps include:

  • Reaction Conditions : Reflux in acetonitrile at 80°C for 2 hours to ensure complete substitution .
  • Purification : Extract with dichloromethane (DCM), dry over Na₂SO₄, and purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
  • Monitoring : Track reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) .

Advanced: How can response surface methodology (RSM) optimize reaction conditions for this compound synthesis?

Answer:
RSM can systematically optimize variables (temperature, catalyst loading, solvent ratio) to maximize yield and minimize by-products:

  • Experimental Design : Use a central composite design to evaluate interactions between variables .
  • Statistical Analysis : Perform ANOVA to identify significant factors (e.g., p < 0.05 for temperature effects) .
  • Case Study : A study on phosphonate synthesis achieved an 82% yield by optimizing reflux time and triethylphosphite stoichiometry .

Basic: Which spectroscopic techniques confirm the structural integrity of this compound?

Answer:

  • ¹H/¹³C NMR : Identify ethyl groups (δ ~1.3 ppm for CH₃, δ ~4.1 ppm for CH₂) and butenyl protons (δ ~5–6 ppm for alkene protons) .
  • ³¹P NMR : A singlet near δ 20–25 ppm confirms the phosphonate moiety .
  • Mass Spectrometry (MS) : Look for molecular ion peaks (e.g., m/z 222 for related phosphonates) and fragmentation patterns .

Advanced: How to address discrepancies in ³¹P NMR data during stability studies of this compound?

Answer:
Discrepancies may arise from solvent interactions or decomposition:

  • Solvent Effects : Test stability in polar (e.g., DMSO) vs. non-polar solvents (e.g., toluene). Diethyl ether can induce dimerization in some phosphonate complexes .
  • Temperature Control : Ensure spectra are recorded at consistent temperatures to avoid thermal degradation.
  • Purity Validation : Use HPLC to rule out impurities or hydrolysis products (e.g., phosphoric acid derivatives) .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, especially during reflux .
  • Storage : Keep in airtight containers away from heat (>25°C) and moisture to prevent decomposition .

Advanced: What mechanistic insights explain the reactivity of this compound in Horner-Wadsworth-Emmons (HWE) reactions?

Answer:
The HWE reaction involves deprotonation of the phosphonate to form a stabilized ylide, which reacts with carbonyl groups:

  • Intermediate Trapping : Use low-temperature NMR to detect ylide formation (e.g., at −78°C in THF with LiN(iPr)₂) .
  • Kinetic Studies : Monitor reaction rates under varying bases (e.g., KHMDS vs. LDA) to elucidate steric/electronic effects .

Basic: How to purify this compound from common by-products?

Answer:

  • By-Products : Unreacted triethylphosphite or brominated precursors.
  • Chromatography : Use silica gel chromatography with ethyl acetate/hexane (1:4 ratio) to isolate the product .
  • Distillation : For large-scale reactions, employ fractional distillation under reduced pressure (e.g., 0.05 Torr) .

Advanced: How does solvent polarity influence the reaction kinetics of this compound in Michaelis-Arbuzov reactions?

Answer:

  • Polar Solvents (e.g., DMF) : Accelerate reactions by stabilizing transition states through dipolar interactions.
  • Non-Polar Solvents (e.g., Toluene) : Slow kinetics but improve selectivity by minimizing side reactions.
  • Case Study : A 30% increase in yield was observed in acetonitrile compared to diethyl ether due to enhanced nucleophilicity of intermediates .

Basic: What analytical methods validate the absence of toxic residues in synthesized this compound?

Answer:

  • ICP-MS : Detect heavy metal contaminants (e.g., residual bromine or phosphorus by-products) .
  • GC-MS : Identify volatile organic impurities (e.g., unreacted triethylphosphite) .

Advanced: How to resolve contradictions in reported bioactivity data for this compound derivatives?

Answer:

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and protocols .
  • Metabolite Profiling : Use LC-MS to identify hydrolyzed metabolites that may skew bioactivity results .
  • Statistical Validation : Apply multivariate analysis to account for batch-to-batch variability in phosphonate purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.